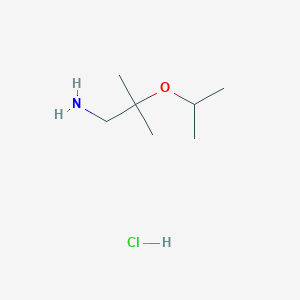

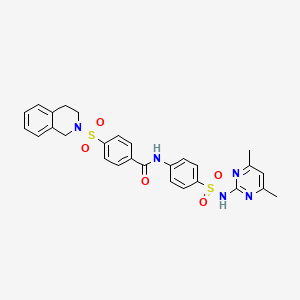

3-amino-4-methoxy-N-(2-methoxyphenyl)benzene-1-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

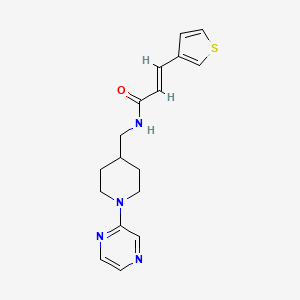

3-amino-4-methoxy-N-(2-methoxyphenyl)benzene-1-sulfonamide (MMPBSA) is a novel sulfonamide compound that has been studied in laboratory settings for its potential applications in scientific research. It is a synthetic compound that is composed of a sulfonamide group attached to a methoxy-substituted benzene ring. MMPBSA is a highly versatile compound that has been used in a variety of research applications, including biochemical and physiological studies.

Applications De Recherche Scientifique

Sulfonamide Inhibitors and Antibacterial Agents Sulfonamide compounds, including 3-amino-4-methoxy-N-(2-methoxyphenyl)benzene-1-sulfonamide, are recognized for their significant role in the development of synthetic bacteriostatic antibiotics. These compounds, known for their antibacterial properties, have evolved from their initial use in treating bacterial infections to a broader application range encompassing antifungal, antiparasitic, antioxidant, and antitumor properties. The evolution of sulfonamide derivatives, through chemical structural modifications, has expanded their medicinal applications, demonstrating their versatility in drug development. Their synthesis is relatively simple, offering a diversity of derivatives from various amines and sulfonyl chlorides, highlighting the sulfonamide group's role as a non-classical bioisostere. This adaptability underscores the potential of sulfonamide derivatives, including this compound, in planning and developing new bioactive substances with significant medicinal value (Azevedo-Barbosa et al., 2020).

Anticancer and Antiviral Applications The therapeutic versatility of sulfonamides extends to their use as anticancer and antiviral agents. Sulfonamides have been utilized in developing drugs for various conditions, including cancer, glaucoma, inflammation, and Alzheimer’s disease. Their application as antiviral HIV protease inhibitors, such as in the case of amprenavir, and as components of anticancer agents, highlights their critical role in addressing complex diseases. The ongoing research into sulfonamides' pharmacological effects further illustrates their potential in generating valuable drugs for treating and managing a wide range of health conditions (Gulcin & Taslimi, 2018).

Environmental Persistence and Human Health Impact The environmental presence of sulfonamides, derived mainly from agricultural activities, poses challenges related to microbial resistance and potential human health risks. The detection of sulfonamides in various environmental matrices indicates their widespread use and persistence. This situation necessitates considering the environmental impact of sulfonamide antibiotics, including their influence on microbial populations and the broader implications for human health. Addressing the environmental and health implications of sulfonamides remains a critical area for research and policy-making to mitigate potential risks associated with their widespread use and persistence in the environment (Baran et al., 2011).

Mécanisme D'action

Target of Action

Sulfonamides are known to inhibit the enzyme dihydropteroate synthetase, which is crucial for the production of folate . This inhibition can disrupt bacterial DNA growth and cell division .

Mode of Action

It’s known that nucleophilic and electrophilic attacks are most likely to occur at sites of positive and negative electrostatic potential, respectively . This could potentially explain the compound’s interaction with its targets.

Biochemical Pathways

The inhibition of dihydropteroate synthetase by sulfonamides can disrupt the synthesis of folic acid, a crucial component for bacterial growth .

Result of Action

The inhibition of dihydropteroate synthetase can lead to a decrease in bacterial growth due to the disruption of folic acid synthesis .

Analyse Biochimique

Biochemical Properties

This eventually inhibits the formation of dihydrofolate, tetrahydrofolate and subsequently inhibits bacterial DNA growth and cell division or replication .

Cellular Effects

Sulfonamides are known to hinder cell division, making them bacteriostatic rather than bactericidal .

Molecular Mechanism

Sulfonamides are known to inhibit the enzyme dihydropteroate synthetase, which is important for the production of folate . This inhibition eventually leads to the inhibition of bacterial DNA growth and cell division or replication .

Temporal Effects in Laboratory Settings

It is known that the compound is stable at room temperature .

Metabolic Pathways

Sulfonamides are known to inhibit the enzyme dihydropteroate synthetase, which is involved in the production of folate .

Propriétés

IUPAC Name |

3-amino-4-methoxy-N-(2-methoxyphenyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O4S/c1-19-13-8-7-10(9-11(13)15)21(17,18)16-12-5-3-4-6-14(12)20-2/h3-9,16H,15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGULTNWNSDZZGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2OC)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,7-di(pyridin-4-yl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B2797470.png)

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[(1R,3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]methyl]-2-methylfuran-3-carboxylic acid](/img/no-structure.png)

![N-([1,1'-biphenyl]-2-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide](/img/structure/B2797486.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)butyramide](/img/structure/B2797487.png)

![2-{[1-(2-methylpyrimidin-4-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2797488.png)